![molecular formula C23H25N3O3 B11151995 3-[(2S)-1-(4-benzylpiperidin-1-yl)-1-oxopropan-2-yl]quinazoline-2,4(1H,3H)-dione](/img/structure/B11151995.png)
3-[(2S)-1-(4-benzylpiperidin-1-yl)-1-oxopropan-2-yl]quinazoline-2,4(1H,3H)-dione
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Overview
Description
3-[1-(4-BENZYLPIPERIDIN-1-YL)-1-OXOPROPAN-2-YL]-1,2,3,4-TETRAHYDROQUINAZOLINE-2,4-DIONE is a complex organic compound that belongs to the class of quinazoline derivatives This compound is characterized by its unique structure, which includes a tetrahydroquinazoline core and a benzylpiperidine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[1-(4-BENZYLPIPERIDIN-1-YL)-1-OXOPROPAN-2-YL]-1,2,3,4-TETRAHYDROQUINAZOLINE-2,4-DIONE typically involves multiple steps:
Formation of the Benzylpiperidine Moiety: This step involves the reaction of 4-cyanopyridine with toluene, followed by catalytic hydrogenation to yield 4-benzylpyridine.
Synthesis of the Tetrahydroquinazoline Core: The tetrahydroquinazoline core can be synthesized through a series of cyclization reactions involving appropriate starting materials.
Coupling of the Two Moieties: The final step involves coupling the benzylpiperidine moiety with the tetrahydroquinazoline core under specific reaction conditions to yield the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This typically includes the use of advanced catalytic systems and controlled reaction environments to facilitate large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
3-[1-(4-BENZYLPIPERIDIN-1-YL)-1-OXOPROPAN-2-YL]-1,2,3,4-TETRAHYDROQUINAZOLINE-2,4-DIONE undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups within the compound.
Substitution: The compound can undergo substitution reactions, particularly at the benzylpiperidine moiety, to introduce different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Various halogenating agents and nucleophiles can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazoline derivatives with additional oxygen functionalities, while reduction may produce more saturated analogs.
Scientific Research Applications
3-[1-(4-BENZYLPIPERIDIN-1-YL)-1-OXOPROPAN-2-YL]-1,2,3,4-TETRAHYDROQUINAZOLINE-2,4-DIONE has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its unique structure and biological activity.
Pharmacology: The compound is studied for its interactions with various biological targets, including receptors and enzymes.
Chemical Biology: It is used as a tool compound to study biological pathways and mechanisms.
Industrial Applications: The compound’s derivatives may have applications in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-[1-(4-BENZYLPIPERIDIN-1-YL)-1-OXOPROPAN-2-YL]-1,2,3,4-TETRAHYDROQUINAZOLINE-2,4-DIONE involves its interaction with specific molecular targets. It may act on receptors or enzymes, modulating their activity and influencing various biological pathways . The exact molecular targets and pathways involved depend on the specific context of its use.
Comparison with Similar Compounds
Similar Compounds
4-Benzylpiperidine: A related compound with a similar benzylpiperidine moiety.
N-(1-Benzylpiperidin-4-yl)-3-fluorobenzamide: Another compound with structural similarities.
N′-(1-Benzylpiperidin-4-yl)acetohydrazide: A compound with a benzylpiperidine core and different functional groups.
Uniqueness
3-[1-(4-BENZYLPIPERIDIN-1-YL)-1-OXOPROPAN-2-YL]-1,2,3,4-TETRAHYDROQUINAZOLINE-2,4-DIONE is unique due to its combination of a tetrahydroquinazoline core and a benzylpiperidine moiety. This unique structure imparts specific biological activities and chemical properties that distinguish it from other similar compounds.
Properties
Molecular Formula |
C23H25N3O3 |
---|---|
Molecular Weight |
391.5 g/mol |
IUPAC Name |
3-[(2S)-1-(4-benzylpiperidin-1-yl)-1-oxopropan-2-yl]-1H-quinazoline-2,4-dione |
InChI |
InChI=1S/C23H25N3O3/c1-16(26-22(28)19-9-5-6-10-20(19)24-23(26)29)21(27)25-13-11-18(12-14-25)15-17-7-3-2-4-8-17/h2-10,16,18H,11-15H2,1H3,(H,24,29)/t16-/m0/s1 |
InChI Key |
SSKCDTUANZHXHS-INIZCTEOSA-N |
Isomeric SMILES |
C[C@@H](C(=O)N1CCC(CC1)CC2=CC=CC=C2)N3C(=O)C4=CC=CC=C4NC3=O |
Canonical SMILES |
CC(C(=O)N1CCC(CC1)CC2=CC=CC=C2)N3C(=O)C4=CC=CC=C4NC3=O |
Origin of Product |
United States |
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